3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate
Overview
Description
DY-485XL is an iminium betaine. It has a role as a fluorochrome.
Scientific Research Applications
Chemical Synthesis and Properties
Research studies have explored the chemical synthesis and properties of compounds related to 3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate. Vetyugova et al. (2018) describe the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and other derivatives upon refluxing in different solvents (Vetyugova et al., 2018). Similarly, Velikorodov et al. (2014) explored the synthesis of aromatic carbamate derivatives with a chromen-2-one fragment, adding to the understanding of how such compounds are synthesized and behave chemically (Velikorodov et al., 2014).
Biological Activity and Applications
The biological activities of compounds in the same family as 3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate have been a topic of research. Fadda et al. (2016) synthesized novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives and evaluated their antimicrobial and antifungal activities, finding that specific derivatives showed high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).
Imaging and Detection Applications
Wang et al. (2019) developed two-photon fluorescence probes based on diethylaminecoumarin skeleton with pyridinium and imidazole as terminal groups for mitochondria imaging and detection of sulfite/bisulfite in living cells. These probes exhibited excellent cell permeability, mitochondrial selectivity, and negligible cytotoxicity, highlighting their potential in biomedical research for sulfite/bisulfite detection (Wang et al., 2019).
properties
IUPAC Name |
3-[4-[7-[5-carboxypentyl(ethyl)amino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7S/c1-2-27(13-5-3-4-7-24(28)29)21-9-8-20-17-22(25(30)34-23(20)18-21)19-10-14-26(15-11-19)12-6-16-35(31,32)33/h8-11,14-15,17-18H,2-7,12-13,16H2,1H3,(H-,28,29,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDKIZVZVKGTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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